9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
CAS No.:
Cat. No.: VC20134317
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20O3 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | (5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | UNRRKLGFMHCOJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The systematic IUPAC name 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate denotes a bicyclic system comprising a benzene ring fused to a seven-membered cycloheptenone (annulene) moiety. The pivalate (2,2-dimethylpropanoyloxy) group is esterified at the second position of the benzoannulene framework.
Conflicting identifiers emerge across sources:
Reconciling these discrepancies requires structural analysis. The benzo annulene core (C₁₁H₁₀O) combined with pivalate (C₅H₉O₂) yields C₁₆H₁₉O₃, closely matching the C₁₆H₂₀O₃ formula in , suggesting possible hydrogen count variations due to stereochemistry or hydration states.
Table 1: Comparative Molecular Identifiers
| Property | Source | Source | Theoretical Expectation |
|---|---|---|---|
| CAS Number | 889958-30-9 | 87451-94-3 | - |
| Molecular Formula | C₁₂H₁₂O₃ | C₁₆H₂₀O₃ | C₁₆H₁₉O₃ |
| Molecular Weight (g/mol) | 204.22 | 260.33 | 259.32 |
Spectroscopic Characterization
While experimental spectral data remain unpublished, predicted features include:
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IR Spectroscopy: Strong carbonyl stretches at ~1,710 cm⁻¹ (ketone) and ~1,740 cm⁻¹ (ester).
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¹H NMR: Distinct signals for annulene protons (δ 6.5–7.2 ppm, aromatic), methyl groups on pivalate (δ 1.2 ppm), and cycloheptenone protons (δ 2.1–3.3 ppm) .
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¹³C NMR: Carbonyl carbons at ~207 ppm (ketone) and ~175 ppm (ester), with aromatic carbons between 120–140 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves sequential functionalization of the benzo annulene core:
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Core Formation: Diels-Alder cyclization between ortho-xylene derivatives and cyclic dienophiles under Lewis acid catalysis (e.g., AlCl₃).
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Ketone Introduction: Oxidation of the annulene’s bridgehead position using Jones reagent (CrO₃/H₂SO₄) .
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Esterification: Pivaloyl chloride coupling under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | AlCl₃, 80°C, 12h | 62 | 95 |
| Oxidation | CrO₃/H₂SO₄, 0°C, 2h | 78 | 98 |
| Esterification | Pivaloyl chloride, NaOH, DCM | 85 | 99 |
Purification and Quality Control
Final purification employs silica gel chromatography (hexane:ethyl acetate, 4:1), yielding ≥98% purity . Batch consistency is verified via HPLC (C18 column, acetonitrile/water gradient) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the ester group. Halogenation (Br₂/FeBr₃) proceeds similarly, enabling further cross-coupling reactions.
Ketone Reactivity
The cycloheptenone’s carbonyl participates in:
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Grignard Additions: Formation of tertiary alcohols with organomagnesium reagents .
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Reductive Amination: Conversion to secondary amines via NaBH₃CN and ammonium acetate .
Ester Hydrolysis
Basic hydrolysis (NaOH/EtOH) cleaves the pivalate group, yielding 9-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-ol, a precursor for further derivatization.
Applications in Scientific Research
Medicinal Chemistry
The benzoannulene scaffold shows promise as a kinase inhibitor core. Molecular docking studies predict high affinity for ATP-binding pockets due to planar aromaticity and hydrogen-bonding capacity.
Materials Science
Conjugated π-systems enable applications in organic semiconductors. Cyclic voltammetry reveals reversible oxidation at +1.2 V vs. SCE, suggesting hole-transport capabilities .
Analytical Standards
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